molecular formula C8H10F2N2O B2758621 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320224-47-1

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2758621
CAS No.: 2320224-47-1
M. Wt: 188.178
InChI Key: TWJHTTJIUXDDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoroazetidine ring attached to a methylisoxazole moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoroazetidine Ring: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the difluoro groups.

    Attachment of the Methylisoxazole Moiety: The difluoroazetidine intermediate is then reacted with a methylisoxazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets. The difluoroazetidine ring and methylisoxazole moiety can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
  • 4-((3,3-Difluoroazetidin-1-yl)methyl)benzene

Uniqueness

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole is unique due to the presence of both the difluoroazetidine ring and the methylisoxazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-6-7(2-11-13-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHTTJIUXDDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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